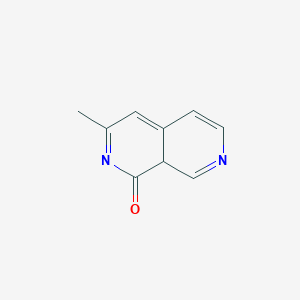
1(2H)-Copyrinone, 3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1(2H)-Copyrinone, 3-methyl- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-pyridone with suitable reagents can yield 1(2H)-Copyrinone, 3-methyl-. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid or sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 1(2H)-Copyrinone, 3-methyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反応の分析
Types of Reactions: 1(2H)-Copyrinone, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyridine ring. For example, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, and other electrophiles.
Major Products:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridones.
科学的研究の応用
1(2H)-Copyrinone, 3-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
1(2H)-Copyrinone, 3-methyl- can be compared with other pyridone derivatives:
1(2H)-Pyridone: Similar structure but lacks the methyl group, which can influence its reactivity and biological activity.
3-Methyl-2-pyridone: Another related compound with different substitution patterns, affecting its chemical properties and applications.
Uniqueness: The presence of the methyl group in 1(2H)-Copyrinone, 3-methyl- distinguishes it from other pyridones, potentially enhancing its stability and reactivity in certain reactions. This unique feature makes it a valuable compound for specific applications in research and industry.
類似化合物との比較
- 1(2H)-Pyridone
- 3-Methyl-2-pyridone
- 4-Hydroxy-2-pyridone
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
3-methyl-8aH-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C9H8N2O/c1-6-4-7-2-3-10-5-8(7)9(12)11-6/h2-5,8H,1H3 |
InChIキー |
SZTPUGGPJWGRRM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)C2C=NC=CC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,5-Dimethoxyphenyl)-7,8-dimethoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14792672.png)
![6-[[2-[[4-Amino-2-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14792678.png)
![N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylacetamide](/img/structure/B14792680.png)
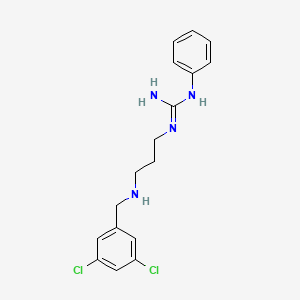
![3-Methyl-6-{[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyl}piperazine-2,5-dione](/img/structure/B14792698.png)
![4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14792704.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14792710.png)
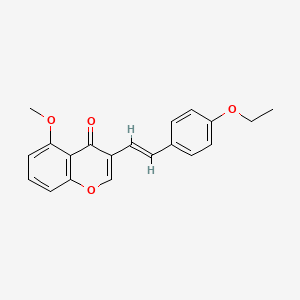
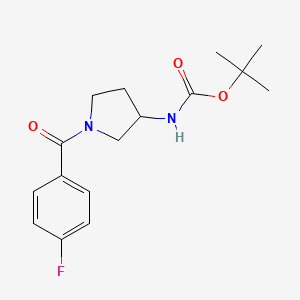
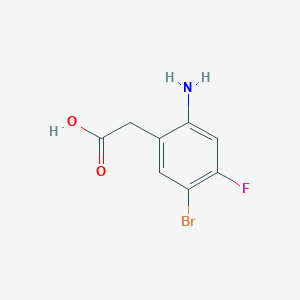
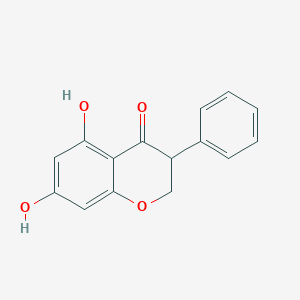
![Dicyclohexylazanium;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14792735.png)

![5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B14792755.png)
